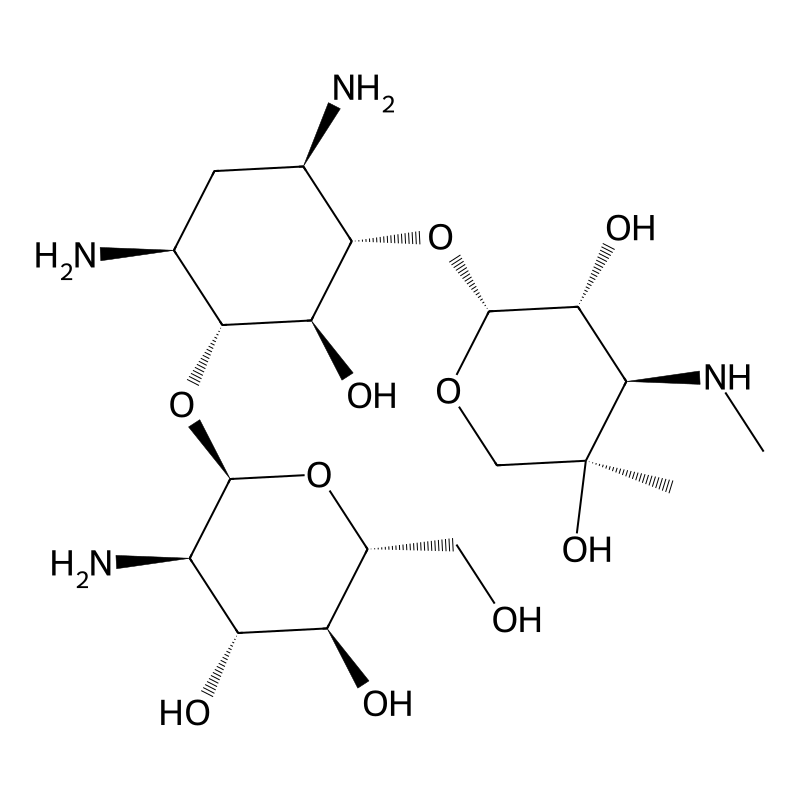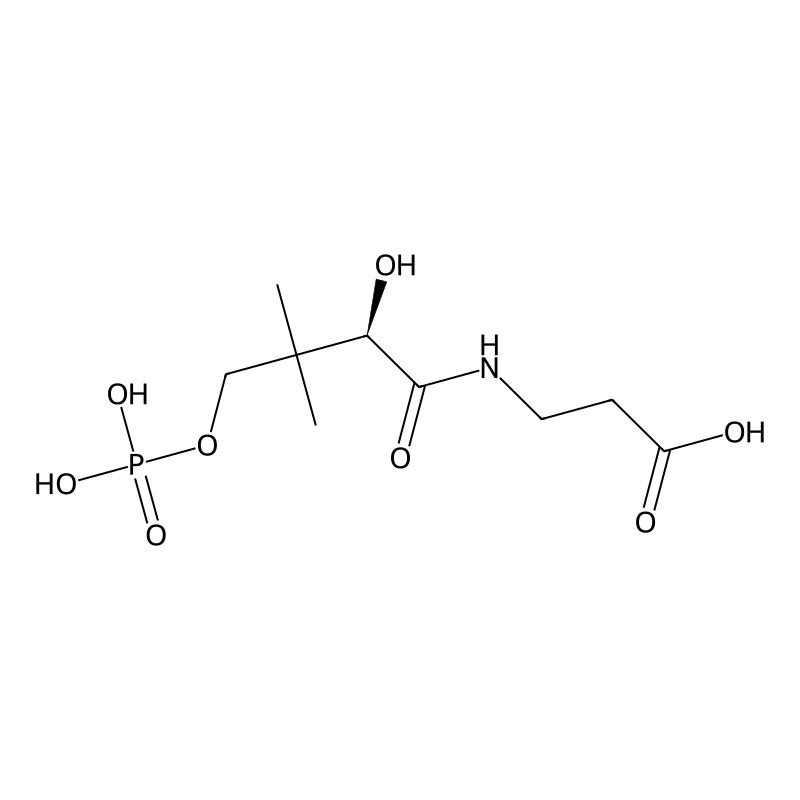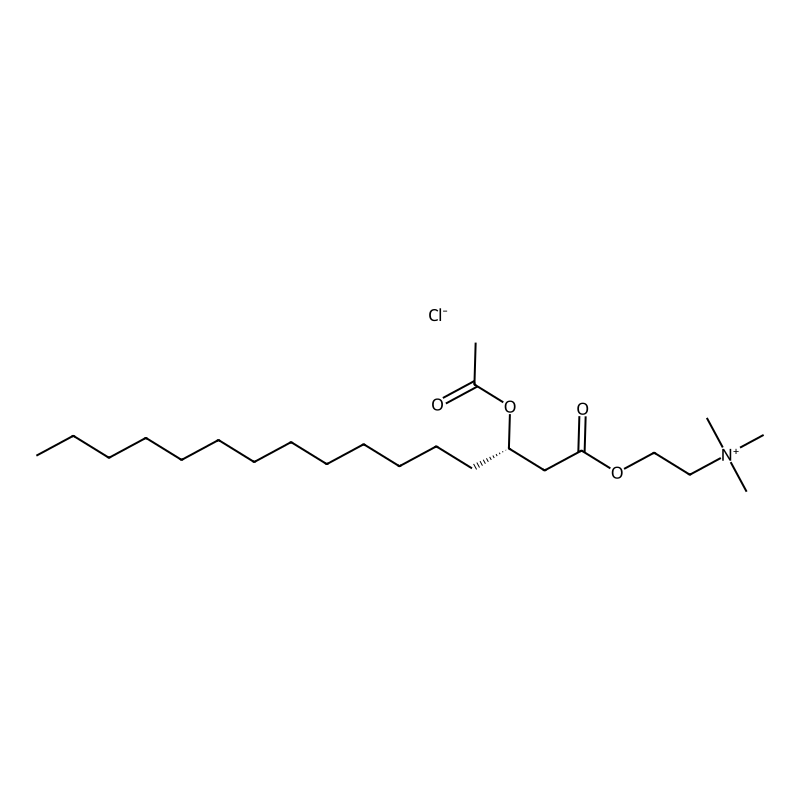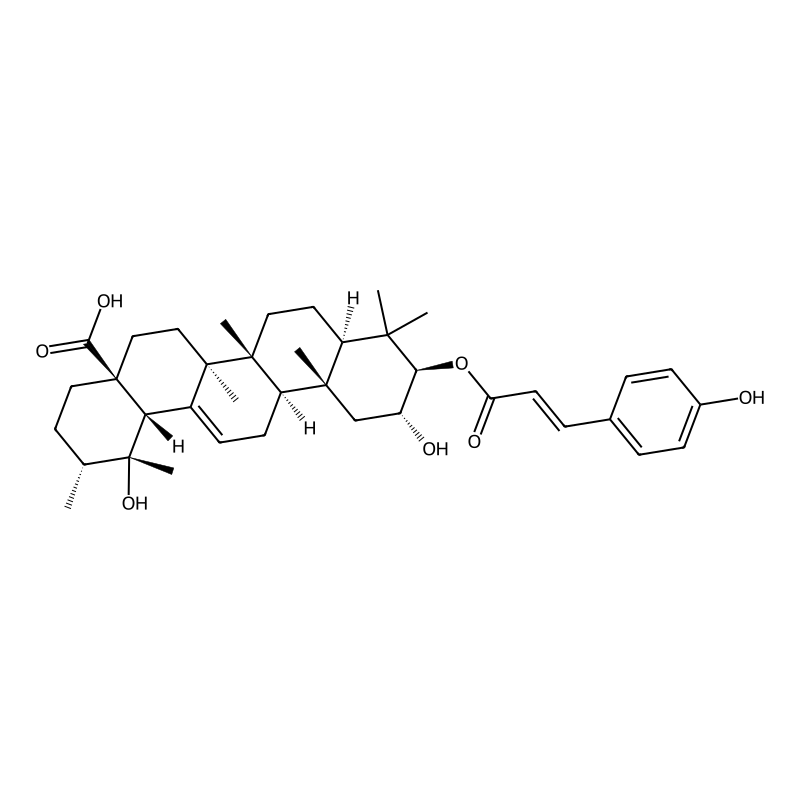Tris(dibenzylideneacetone)dipalladium(0)
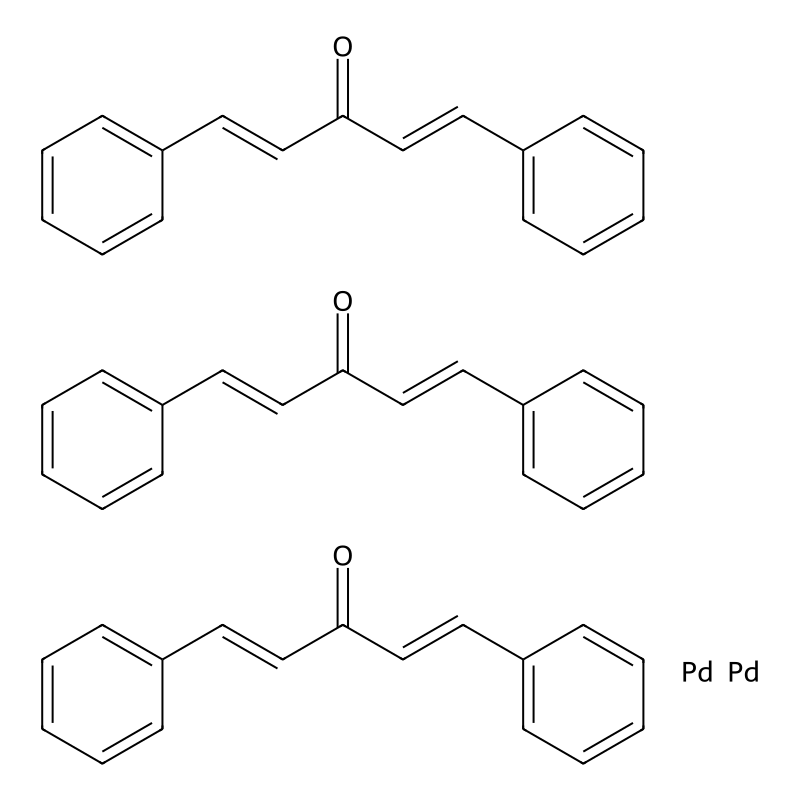
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Catalyst Precursor for Coupling Reactions
Pd(dba)₂ serves as a versatile precursor for generating various catalytically active palladium complexes employed in numerous coupling reactions. These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds between organic molecules. Some prominent examples include:
- Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide and an organozinc compound.
- Suzuki coupling: This reaction forms carbon-carbon bonds between an organic halide and a boronic acid or ester.
- Carroll rearrangement: This reaction involves the rearrangement of allylic alcohols to form enones.
- Trost asymmetric allylic alkylation: This reaction involves the formation of carbon-carbon bonds between an allylic substrate and a nucleophile with high enantioselectivity.
- Buchwald–Hartwig amination: This reaction forms carbon-nitrogen bonds between an organic halide and an amine.
The ease of tailoring the reaction conditions and the broad substrate scope of these coupling reactions make Pd(dba)₂ a valuable tool for organic chemists.
Synthesis of Functional Materials
Pd(dba)₂ also finds applications in the synthesis of various functional materials, including:
- Nanosized palladium phosphides: These materials possess catalytic properties and are used in various applications, including hydrogen evolution and hydrodesulfurization.
- Palladium triphenylphosphine carbonyl cluster complexes: These complexes exhibit interesting photoluminescent properties and are being explored for potential applications in optoelectronic devices.
- Functionalized multi-walled carbon nanotube (MWCNT)-palladium complexes: These materials exhibit enhanced catalytic activity for various organic reactions, including the Heck coupling reaction.
- Selective carbon-sulfur bond formation: Pd(dba)₂ can be used to form carbon-sulfur bonds between alkynes and various sulfur-containing compounds.
Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pd(dba), is a significant organopalladium compound utilized primarily as a catalyst in various organic reactions. This compound features a molecular formula of CHOPd and has a molecular weight of approximately 915.73 g/mol. It appears as a dark purple solid or powder and is known for its high reactivity, particularly in facilitating oxidative addition reactions, making it a valuable component in synthetic organic chemistry .
Pd2(dba)3 acts as a catalyst precursor. In the presence of co-catalysts (ligands and bases), Pd2(dba)3 undergoes oxidative addition, where one of the Pd(0) centers reacts with a reactant molecule (e.g., aryl halide) to form a Pd(II) complex. Subsequent steps involve reaction with the other coupling partner, reductive elimination to form the desired product, and regeneration of the Pd(0) catalyst for another cycle [].
- Suzuki-Miyaura Coupling: Facilitates the coupling of aryl halides with boronic acids.
- Heck Reaction: Involves the coupling of alkenes with aryl halides.
- Buchwald-Hartwig Amination: Catalyzes the formation of amines from aryl halides and amines.
- Stille Coupling: Enables the coupling of organostannanes with aryl halides.
- Sonogashira Coupling: Facilitates the coupling of terminal alkynes with aryl halides.
These reactions are crucial for constructing complex organic molecules, particularly in pharmaceuticals and materials science .
While Tris(dibenzylideneacetone)dipalladium(0) is primarily recognized for its catalytic properties, studies have indicated potential biological activities. Some investigations suggest that palladium complexes can exhibit cytotoxic effects against various cancer cell lines, although the specific mechanisms and efficacy of Tris(dibenzylideneacetone)dipalladium(0) in biological contexts require further exploration. The compound's interactions with biological systems are not fully understood, but its reactivity may influence biological pathways indirectly through catalyzed transformations .
The synthesis of Tris(dibenzylideneacetone)dipalladium(0) typically involves the reaction of palladium salts with dibenzylideneacetone ligands. A common method includes:
- Preparation of Ligand: Dibenzylideneacetone is synthesized through the condensation of acetone with benzaldehyde.
- Complex Formation: The ligand is then reacted with palladium acetate or other palladium salts under an inert atmosphere to form the palladium complex.
The reaction conditions often include solvents such as toluene or dichloromethane and may require heating to facilitate complete conversion .
Tris(dibenzylideneacetone)dipalladium(0) finds extensive use in various applications:
- Catalysis: It serves as a catalyst in cross-coupling reactions, which are fundamental in creating complex organic molecules.
- Material Science: Used in the synthesis of functionalized materials, including carbon nanotubes and polymer composites.
- Organic Synthesis: Acts as a precursor in the synthesis of pharmaceuticals and agrochemicals, enabling efficient construction of molecular frameworks .
Several compounds share structural or functional similarities with Tris(dibenzylideneacetone)dipalladium(0). Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bis(dibenzylideneacetone)palladium(0) | Dinuclear Palladium | Contains two dibenzylideneacetone ligands; less reactive than tris complex. |
| Tetrakis(triphenylphosphine)palladium(0) | Tetrahedral Coordination | More stable; used in different catalytic applications; less versatile than Pd(dba). |
| Palladium acetate | Mononuclear Palladium | Common precursor for palladium catalysts; less effective in cross-coupling without additional ligands. |
Tris(dibenzylideneacetone)dipalladium(0)'s ability to facilitate multiple types of coupling reactions makes it particularly valuable compared to its analogs, which may be limited to specific reaction types or exhibit lower reactivity .
Historical Evolution of Tris(dibenzylideneacetone)dipalladium(0) Preparation Protocols
The synthetic methodology for tris(dibenzylideneacetone)dipalladium(0) has undergone significant evolution since its initial discovery by Japanese chemist Y. Takahashi in 1970. The original preparation involved the reaction of dibenzylideneacetone with sodium tetrachloropalladate, establishing the foundational approach that would guide subsequent developments. Early protocols utilized sodium tetrachloropalladate as the palladium source, with the reaction of sodium hexachloropalladate and dibenzylideneacetone yielding bis(dibenzylideneacetone)palladium(0), which was more correctly formulated as tris(dibenzylideneacetone)dipalladium(0) with an additional uncoordinated dibenzylideneacetone molecule.
The Ukai method, described in Journal of Organometallic Chemistry in 1974, represented a significant advancement in the field by introducing a two-step process where initially isolated bis(dibenzylideneacetone)palladium(0) was recrystallized in a mixture of chloroform and ether solvents. However, this methodology presented substantial limitations when scaled to industrial applications. The primary challenges included the requirement for large quantities of chloroform due to the limited solubility of bis(dibenzylideneacetone)palladium(0), the necessity for rapid processing to minimize exposure time to hot chloroform, and escalating operational difficulties with increased reaction scale.
Modern synthetic approaches have addressed these historical limitations through innovative process modifications. The Johnson Matthey patent describes an improved two-step process comprising: first, the reaction of a palladium(II) complex with an alkali metal halide in alcoholic solvents; second, the reaction of the resulting product with a mixture containing dibenzylideneacetone, chloroform, and an inorganic base to form the chloroform adduct. This methodology offers enhanced convenience, economic efficiency, and scalability, with some embodiments achieving nearly quantitative yields.
Contemporary preparation protocols typically involve the reaction of palladium dichloride with lithium chloride in ethanol to form lithium tetrachloropalladate, followed by treatment with dibenzylideneacetone, chloroform, and sodium acetate under controlled temperature conditions. The process parameters have been optimized to maintain temperatures between 50-53°C during the addition phase, with subsequent cooling and filtration procedures yielding the desired product in high purity. The evolution from laboratory-scale preparations to industrial processes capable of producing over 500 grams of material demonstrates the maturation of synthetic methodologies for this important organometallic complex.
Advanced Characterization of Ligand Coordination Modes
The structural characterization of tris(dibenzylideneacetone)dipalladium(0) has revealed intricate coordination modes that significantly influence its catalytic properties and solution behavior. X-ray crystallographic analysis has established that the two palladium atoms are separated by 320 picometers and are connected through bridging dibenzylideneacetone units, with the palladium(0) centers coordinating to the alkene portions of the dibenzylideneacetone ligands. This structural arrangement creates a distinctive dinuclear architecture that facilitates the complex's role as a palladium(0) source in catalytic applications.
The coordination environment exhibits remarkable dynamic behavior in solution, with ligand exchange processes occurring on the nuclear magnetic resonance timescale. Nuclear magnetic resonance spectroscopic studies have identified the presence of both major and minor isomeric forms in solution, with the major isomer containing bridging dibenzylideneacetone ligands exclusively in s-cis, s-trans conformations. The minor isomer displays a distinct structural arrangement where one dibenzylideneacetone ligand adopts an s-trans, s-trans conformation, providing insights into the conformational flexibility of the coordination sphere.
Substituent effects on the dibenzylideneacetone ligands profoundly influence the coordination dynamics and stability of the resulting complexes. Complexes bearing electron-withdrawing substituents such as 4-trifluoromethyl, 4-fluoro, and electron-donating groups including 4-tert-butyl, 4-hexoxy, and 4-methoxy exhibit well-resolved proton nuclear magnetic resonance spectra at 298 Kelvin. In contrast, complexes containing 3,5-dimethoxy and 3,4,5-trimethoxy substituents display broadened spectral features, indicating more rapid ligand exchange processes.
The characterization of coordination modes extends beyond static structural analysis to encompass dynamic equilibrium processes involving ligand displacement. Studies utilizing triphenyl phosphite have revealed unique equilibrium behavior where the tris(triphenyl phosphite)palladium(0) complex is favored over both bis(dibenzylideneacetone)palladium(0) and the mixed ligand complex. Temperature-dependent nuclear magnetic resonance investigations have demonstrated that these equilibria are thermodynamically controlled, with distinct chemical shift patterns emerging at low temperatures that reflect the underlying coordination preferences.
Isotopic Labeling Strategies for Solution-State Analysis
Isotopic labeling techniques have provided unprecedented insights into the solution-state structure and dynamics of tris(dibenzylideneacetone)dipalladium(0), overcoming the challenges associated with the complex's dynamic behavior in solution. The implementation of deuterium and carbon-13 labeling strategies has enabled high-resolution nuclear magnetic resonance analysis at 700 megahertz, facilitating the determination of solution structures for both major and minor isomeric forms.
The isotopic labeling approach involves the preparation of specifically labeled dibenzylideneacetone ligands incorporating deuterium and carbon-13 isotopes at strategic positions within the molecular framework. These isotopically enriched ligands are subsequently employed in the synthesis of the corresponding palladium complexes using identical preparative methodologies to those used for unlabeled materials, typically on a 100-milligram scale. The resulting isotopically labeled complexes maintain their characteristic coordination properties while providing enhanced spectroscopic resolution for structural analysis.
Carbon-13 nuclear magnetic resonance spectroscopy of isotopically labeled complexes has revealed distinct resonance patterns that correlate with specific coordination environments and conformational states. The major isomeric form exhibits carbon-13 chemical shifts consistent with bridging dibenzylideneacetone ligands in s-cis, s-trans conformations, while the minor isomer displays alternative chemical shift patterns reflecting the s-trans, s-trans arrangement of one dibenzylideneacetone ligand. These spectroscopic signatures provide definitive evidence for the proposed structural models and validate computational predictions regarding conformational preferences.
Deuterium labeling studies have complemented carbon-13 investigations by providing information about hydrogen bonding interactions and molecular motion within the coordination sphere. The incorporation of deuterium atoms at specific positions within the dibenzylideneacetone framework has enabled the monitoring of ligand exchange processes and conformational dynamics through variable-temperature nuclear magnetic resonance experiments. These studies have revealed that the rate of palladium-olefin exchange is significantly influenced by the electronic properties of aryl substituents, with electron-rich systems exhibiting enhanced exchange rates compared to electron-deficient analogs.
The isotopic labeling strategy has also facilitated the investigation of solvent coordination effects, particularly the formation of chloroform adducts that are commonly observed in commercial preparations. Through selective labeling of both the complex and solvent molecules, researchers have characterized the dynamic equilibrium between solvated and non-solvated forms, providing insights into the factors governing solvent coordination and the stability of these adducts under various conditions.
Crystallographic Studies of Polymorphic Variations
Single crystal X-ray diffraction analysis has revealed the existence of multiple polymorphic forms of tris(dibenzylideneacetone)dipalladium(0), with significant implications for understanding its structural diversity and catalytic behavior. The most commonly encountered form crystallizes in the triclinic crystal system, with detailed three-dimensional X-ray data providing comprehensive structural information. High-quality crystallographic data for the chloroform adduct has demonstrated that all three dibenzylideneacetone ligands occupy two distinct positional arrangements within the crystal lattice, reflecting the conformational flexibility observed in solution studies.
The chloroform adduct represents the most structurally characterized polymorph, with the chloroform molecule occupying specific sites within the crystal structure that influence the overall packing arrangement. Crystallographic analysis has revealed that the chloroform molecules are positioned to optimize intermolecular interactions while maintaining the integrity of the dinuclear palladium core structure. The incorporation of chloroform into the crystal lattice results in distinct unit cell parameters and space group symmetry compared to non-solvated forms.
Comparative crystallographic studies of substituted derivatives have provided insights into the influence of electronic and steric factors on solid-state structures. Single crystal structures of complexes bearing 4-fluoro, 4-methoxy, and 3,5-dimethoxy substituents have been determined and compared with literature data for the 4-hydroxy derivative. These studies have revealed systematic variations in bond lengths, bond angles, and intermolecular packing arrangements that correlate with the electronic properties of the substituents.
The crystallographic data have also provided evidence for disorder phenomena within the crystal structures, particularly regarding the orientation of dibenzylideneacetone ligands. The observation that all three dibenzylideneacetone ligands are found over two positions in the chloroform adduct structure suggests significant conformational flexibility that persists even in the solid state. This disorder reflects the relatively low barrier to rotation around the carbon-carbon bonds within the dibenzylideneacetone framework and the influence of crystal packing forces on molecular conformation.
Temperature-dependent crystallographic studies have revealed additional insights into the thermal behavior of these polymorphic forms. Variable-temperature diffraction experiments have demonstrated that the complexes undergo gradual structural changes upon heating, with progressive increases in thermal motion and potential phase transitions at elevated temperatures. The melting point data, ranging from 122-124°C to 131-135°C depending on the specific preparation method and purity, reflect the thermal stability of the crystalline forms.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 197 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 196 of 197 companies with hazard statement code(s):;
H317 (96.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (96.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard





